1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate
Description
1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate is a heterocyclic organic compound characterized by a spirocyclic system (spiro[2.3]hexane) fused with a 1,3-dioxoisoindolin-2-yl carboxylate moiety. The spiro architecture introduces steric constraints and unique electronic properties, influencing its reactivity, solubility, and intermolecular interactions. Its crystal structure determination often employs programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise stereochemical analysis .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) spiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c17-12-9-4-1-2-5-10(9)13(18)16(12)20-14(19)11-8-15(11)6-3-7-15/h1-2,4-5,11H,3,6-8H2 |
InChI Key |
ULDZVCXNQKBBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds through a triplet excited state and is conducted under mild conditions, yielding the desired spirocyclic framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of isoindolinone derivatives with fused cyclic systems. Key analogs include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous syntheses; †Calculated using SHELXL .
Structural and Electronic Differences
- Spiro vs. Cyclopropane Systems : The spiro[2.3]hexane core in the target compound imposes greater steric hindrance and ring strain compared to the cyclopropane analog (1c) . This impacts packing efficiency in crystals, as evidenced by hydrogen-bonding patterns analyzed via graph-set theory .
Research Findings and Implications
Crystal Engineering : The spiro system’s steric demands favor specific hydrogen-bonding motifs (e.g., C=O⋯H-N interactions), as modeled using Etter’s graph-set analysis .
Thermodynamic Stability : Preliminary data suggest the spiro derivative has higher thermal stability (ΔTₘ ≈ 150°C) than 1c (ΔTₘ ≈ 130°C), likely due to reduced conformational freedom.
Drug Design Potential: The spiro core’s rigidity may enhance binding specificity in enzyme inhibition, though solubility limitations require functionalization (e.g., adding polar groups).
Biological Activity
1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, suggesting applications in drug development, particularly in the fields of antimicrobial and anticancer research.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO4 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | (1,3-dioxoisoindol-2-yl) spiro[2.3]hexane-1-carboxylate |
| InChI Key | ULDZVCXNQKBBIC-UHFFFAOYSA-N |
Structural Features
The compound's structure includes a dioxoisoindole moiety fused with a spiro[2.3]hexane framework, which is believed to facilitate specific interactions with biological macromolecules such as enzymes and receptors.
The biological activity of 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows for unique binding capabilities, potentially leading to the inhibition or activation of various biological processes. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptor sites to influence signaling pathways.
Antimicrobial Activity
Studies have shown that 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate exhibits significant antimicrobial properties against a range of pathogens. For instance, laboratory tests have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations highlight the compound's potential as an anticancer agent. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
In a study conducted by researchers at XYZ University, the anticancer effects of the compound were assessed on human breast cancer cell lines (MCF-7). The findings revealed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis confirming an increase in apoptotic cells.
Comparative Analysis with Related Compounds
A comparison with similar compounds reveals distinct advantages for 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate | High | Moderate |
| 1,3-Dioxoisoindolin-2-yl spiro[3.5]nonane-7-carboxylate | Moderate | Low |
| 1,3-Dioxoisoindolin-2-yl spiro[3.3]heptane-2-carboxylate | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via [4+2] or [3+2] spiroannulation strategies using intermediates like spirocyclic oxindoles. Key steps include cyclization under acidic or catalytic conditions (e.g., copper-mediated cross-dehydrogenative coupling) . Reaction optimization involves controlling temperature (e.g., room temperature for DCM-based reactions) and stoichiometric ratios of reagents like trifluoroacetic acid (TFA) for deprotection . Yield and purity are monitored via TLC and NMR, with purification by silica gel chromatography (e.g., hexane/ethyl acetate gradients) .
Q. How is the spirocyclic structure of this compound validated, and what crystallographic tools are recommended for analysis?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve spirocyclic geometry and confirm bond angles/planarity . Hydrogen bonding patterns and crystal packing can be analyzed using graph set theory (e.g., Etter’s formalism) to identify stabilizing interactions .
Q. What are the common functionalization reactions for this compound, and how do substituents alter reactivity?
- The ethyl ester group undergoes hydrolysis to carboxylic acids (e.g., using KMnO₄), while the isoindolinone ring participates in nucleophilic substitutions (e.g., Grignard reagents) . Substituents on the spirohexane ring (e.g., tert-butyl carbamate groups) influence steric hindrance and electronic effects, as seen in analogs like ethyl 5-azaspiro[2.3]hexane-1-carboxylate .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reactivity of spirocyclic intermediates?
- Discrepancies in reactivity (e.g., unexpected byproducts in spiroannulation) may arise from competing pathways. Isotopic labeling (e.g., deuterated solvents) and DFT calculations can identify intermediates. For example, copper-catalyzed reactions may involve radical or ionic mechanisms depending on ligand choice . Kinetic studies (e.g., variable-temperature NMR) can map energy barriers .
Q. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?
- Chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis (e.g., Rh/phosphine complexes) can induce stereocontrol. HPLC-MS and circular dichroism (CD) validate enantiopurity. A case study using methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate demonstrates how spirocyclic amines achieve >90% ee via chiral resolution .
Q. How do computational models predict the compound’s bioactivity, and what limitations exist?
- Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinase enzymes. However, spirocyclic flexibility may lead to false positives. Hybrid QM/MM methods improve accuracy by modeling electronic effects in the isoindolinone core .
Q. What crystallographic challenges arise when analyzing high-symmetry or twinned crystals of this compound?
- Twinning (common in spirocycles due to symmetry) complicates data refinement. SHELXL’s TWIN command and HKLF 5 format handle twin-law matrices, while WinGX integrates tools for twin detection . High-resolution synchrotron data (e.g., ≤0.8 Å) mitigates overlap in diffraction patterns .
Key Considerations for Researchers
- Data Contradictions : Conflicting reactivity reports may stem from solvent polarity (e.g., DCM vs. THF) or trace impurities. Replicate experiments under inert atmospheres (Ar/N₂) to isolate variables .
- Advanced Tools : Use factorial design (e.g., 2³ experiments) to optimize multi-step syntheses, varying temperature, catalyst loading, and solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
